molecular formula C13H16O4 B14311518 2-Methylpropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate CAS No. 119644-12-1

2-Methylpropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No.: B14311518
CAS No.: 119644-12-1
M. Wt: 236.26 g/mol
InChI Key: HVDQUTDXFKDQOK-UHFFFAOYSA-N
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Description

2-Methylpropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate, also known as methyl caffeate, is an ester of caffeic acid. This compound is a naturally occurring phenolic compound found in various plants. It is known for its antioxidant properties and potential health benefits, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is primarily synthesized by reacting caffeic acid with methanol. The reaction is typically carried out under acidic conditions, using catalysts such as sulfuric acid or hydrogen chloride. The process involves the esterification of caffeic acid, resulting in the formation of methyl caffeate .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route. The reaction is scaled up, and the product is purified through distillation and crystallization to achieve high purity. The compound is then used in various applications, including food, pharmaceutical, and cosmetic industries .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylpropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylpropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate involves its antioxidant properties. The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons. It interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its antioxidant properties make it valuable in various fields, including food, pharmaceuticals, and cosmetics .

Properties

CAS No.

119644-12-1

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

2-methylpropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C13H16O4/c1-9(2)8-17-13(16)6-4-10-3-5-11(14)12(15)7-10/h3-7,9,14-15H,8H2,1-2H3

InChI Key

HVDQUTDXFKDQOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C=CC1=CC(=C(C=C1)O)O

Origin of Product

United States

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